molecular formula C15H29BrO B14175657 3-Bromo-4-methyltetradec-3-en-2-ol CAS No. 917883-15-9

3-Bromo-4-methyltetradec-3-en-2-ol

Cat. No.: B14175657
CAS No.: 917883-15-9
M. Wt: 305.29 g/mol
InChI Key: RKKQAEQWRFKNMT-UHFFFAOYSA-N
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Description

3-Bromo-4-methyltetradec-3-en-2-ol is an organic compound that belongs to the class of brominated alcohols It is characterized by a bromine atom attached to a carbon chain with a double bond and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyltetradec-3-en-2-ol typically involves the bromination of a precursor compound. One common method is the bromination of 4-methyltetradec-3-en-2-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration. This ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyltetradec-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methyltetradec-3-en-2-ol.

    Substitution: The bromine atom can be substituted with other functional groups, such as an amino or hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of 3-bromo-4-methyltetradec-3-en-2-one.

    Reduction: Formation of 4-methyltetradec-3-en-2-ol.

    Substitution: Formation of 3-amino-4-methyltetradec-3-en-2-ol or 3-hydroxy-4-methyltetradec-3-en-2-ol.

Scientific Research Applications

3-Bromo-4-methyltetradec-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyltetradec-3-en-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methylpent-3-en-2-ol
  • 3-Bromo-3-buten-1-ol
  • 4-Bromo-2-methyl-3-butyn-2-ol

Comparison

3-Bromo-4-methyltetradec-3-en-2-ol is unique due to its longer carbon chain and the presence of both a bromine atom and a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, its longer carbon chain may enhance its hydrophobicity, making it more effective in certain industrial processes.

Properties

CAS No.

917883-15-9

Molecular Formula

C15H29BrO

Molecular Weight

305.29 g/mol

IUPAC Name

3-bromo-4-methyltetradec-3-en-2-ol

InChI

InChI=1S/C15H29BrO/c1-4-5-6-7-8-9-10-11-12-13(2)15(16)14(3)17/h14,17H,4-12H2,1-3H3

InChI Key

RKKQAEQWRFKNMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=C(C(C)O)Br)C

Origin of Product

United States

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